2-(4-Ethylpyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethylpyridin-2-yl)acetonitrile typically involves the reaction of 4-ethylpyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-ethylpyridine . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and more efficient purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Ethylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . Additionally, the pyridine ring can engage in π-π stacking interactions, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpyridin-2-yl)acetonitrile
- 2-(4-Propylpyridin-2-yl)acetonitrile
- 2-(4-Butylpyridin-2-yl)acetonitrile
Uniqueness
2-(4-Ethylpyridin-2-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-ethylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-6-11-9(7-8)3-5-10/h4,6-7H,2-3H2,1H3 |
InChI Key |
IATAQQDYEUCMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.